trans-1,3-Diphenyl-2-propen-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,3-diphenylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,15-16H/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORACYDGVNJGDMI-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4663-33-6 | |

| Record name | trans-1,3-Diphenyl-2-propen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

trans-1,3-Diphenyl-2-propen-1-ol synthesis mechanism

An In-Depth Technical Guide to the Synthesis of trans-1,3-Diphenyl-2-propen-1-ol

This guide provides a comprehensive exploration of the synthetic pathways leading to this compound, an allylic alcohol with applications as a synthetic intermediate.[1] We will dissect the core chemical principles, provide detailed mechanistic insights, and present validated experimental protocols suitable for research and development environments. The focus is not merely on the procedural steps but on the underlying causality that governs reaction outcomes, empowering the practicing scientist to troubleshoot and adapt these methodologies.

Introduction

This compound is a valuable organic molecule characterized by a hydroxyl group positioned on a carbon adjacent to a carbon-carbon double bond, flanked by two phenyl rings. This structural arrangement makes it a versatile precursor for a variety of more complex molecules. Its synthesis is a classic exercise in chemoselectivity, requiring the precise manipulation of functional groups. The primary routes to this compound involve either the selective reduction of a pre-formed α,β-unsaturated ketone (chalcone) or the direct construction of the carbon skeleton via a nucleophilic addition.

Pathway I: Two-Step Synthesis via Reduction of 1,3-Diphenyl-2-propen-1-one (Chalcone)

This is the most prevalent and arguably more versatile approach. It bifurcates into two distinct stages: the synthesis of the chalcone precursor, followed by its selective reduction.

Part A: Synthesis of the Chalcone Precursor

The foundational step is the synthesis of 1,3-diphenyl-2-propen-1-one, commonly known as chalcone. This is reliably achieved through a base-catalyzed Claisen-Schmidt condensation , a variant of the aldol condensation.[2][3]

Mechanism Rationale: The reaction involves the condensation of an aromatic aldehyde (benzaldehyde), which lacks α-hydrogens and thus cannot self-condense, with a ketone that possesses α-hydrogens (acetophenone).[2] A strong base, such as sodium hydroxide, deprotonates the α-carbon of the acetophenone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol addition product spontaneously dehydrates under the reaction conditions to yield the highly conjugated and thermodynamically stable α,β-unsaturated ketone, chalcone.[2][4]

Caption: Mechanism of Chalcone synthesis via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone) [2]

-

Dissolve 1.0 g of sodium hydroxide in 22 mL of ethanol in a 100 mL Erlenmeyer flask.

-

To this alkaline solution, add 1.25 mL of benzaldehyde followed by 0.9 mL of acetophenone.

-

Stopper the flask and stir the mixture vigorously at room temperature (25°C) for 24 hours.

-

Remove the solvent using a rotary evaporator to yield a solid residue.

-

Wash the solid with two 30 mL portions of tert-butyl methyl ether.

-

The resulting ether solution is then washed with six 30 mL portions of water and dried over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture to remove the drying agent and evaporate the solvent under reduced pressure.

-

Recrystallize the obtained crude product from a hexane/tert-butyl methyl ether mixture to yield pure chalcone.

Part B: Selective Reduction of Chalcone

With the chalcone precursor in hand, the critical step is the selective reduction of the carbonyl group to a hydroxyl group, without affecting the carbon-carbon double bond. This 1,2-reduction is key to forming the desired allylic alcohol.

This is a widely used, reliable, and experimentally simple method for reducing ketones.[5][6]

Mechanism Rationale: Sodium borohydride serves as a source of hydride ions (H⁻).[7] The hydride is a potent nucleophile that attacks the electrophilic carbonyl carbon. The polar nature of the Al-H bond in the related LiAlH₄ is higher, making it a much stronger reducing agent, whereas the B-H bond in NaBH₄ is less polar, rendering it a milder and more selective reagent.[7] This milder nature is crucial, as it allows for the selective reduction of aldehydes and ketones without typically reducing less reactive functional groups like esters or the isolated C=C double bond in the chalcone backbone.[5][6] The reaction proceeds via nucleophilic addition to form an alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol.[7][8]

Caption: Selective 1,2-reduction of chalcone using Sodium Borohydride.

Experimental Protocol: NaBH₄ Reduction of Chalcone [6]

-

In a round-bottom flask, dissolve the synthesized chalcone (1 eq.) in a suitable solvent such as methanol or ethanol (10 volumes).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.2 eq.) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 1-2 hours), quench the reaction by slowly adding aqueous ammonium chloride (NH₄Cl) or dilute HCl (1N) at 0°C.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

The MPV reduction is a classic and highly chemoselective method for reducing aldehydes and ketones using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol.[9]

Mechanism Rationale: This reaction is revered for its exceptional selectivity. Unlike hydride reagents, it operates via a reversible hydride transfer from a sacrificial alcohol (typically isopropanol) to the carbonyl substrate, coordinated to an aluminum isopropoxide catalyst.[10][11] The entire process proceeds through a six-membered ring transition state, which ensures the specific transfer of a hydride to the carbonyl carbon.[9][11] The reaction is driven to completion by distilling the acetone byproduct from the reaction mixture, shifting the equilibrium according to Le Châtelier's principle.[11] Critically, functional groups like C=C double bonds, nitro groups, and halogens are unaffected, making it ideal for the synthesis of this compound.[10][12]

Caption: Catalytic cycle of the Meerwein-Ponndorf-Verley reduction.

Pathway II: One-Step Grignard Synthesis

An alternative, more direct route involves the nucleophilic addition of a Grignard reagent to an α,β-unsaturated aldehyde.

Mechanism Rationale: This pathway utilizes the reaction between phenylmagnesium bromide (PhMgBr), a powerful organometallic nucleophile, and cinnamaldehyde. The Grignard reagent preferentially attacks the electrophilic carbonyl carbon in a 1,2-addition fashion to form a magnesium alkoxide intermediate.[13] Subsequent acidic workup protonates the alkoxide to yield the desired this compound. While 1,4-conjugate addition can be a competing pathway with α,β-unsaturated systems, the hard nature of the Grignard nucleophile and low temperatures generally favor direct 1,2-addition to the carbonyl group.

Sources

- 1. This compound | 62668-02-4 [chemicalbook.com]

- 2. chemistry-online.com [chemistry-online.com]

- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 12. Verley Reduction of Meerwein-Ponndorf- [pw.live]

- 13. homework.study.com [homework.study.com]

physicochemical properties of trans-1,3-Diphenyl-2-propen-1-ol

An In-Depth Technical Guide to the Physicochemical Properties of trans-1,3-Diphenyl-2-propen-1-ol

Introduction

This compound, an allylic alcohol, serves as a pivotal building block in organic synthesis and has garnered attention for its potential biological activities, including in vivo anti-inflammatory properties.[1] Its structural framework, featuring two phenyl rings and a reactive alcohol moiety, makes it a versatile substrate for a variety of chemical transformations. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, and essential handling protocols, tailored for researchers and professionals in drug development and chemical synthesis. Understanding these fundamental characteristics is paramount for its effective application, from designing reaction conditions to interpreting analytical data and ensuring safe laboratory practices.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. This compound is systematically named (E)-1,3-diphenylprop-2-en-1-ol, with the "(E)" descriptor specifying the trans configuration of the substituents on the carbon-carbon double bond.[2] This stereochemistry is a critical determinant of the molecule's three-dimensional shape and, consequently, its biological and chemical reactivity.

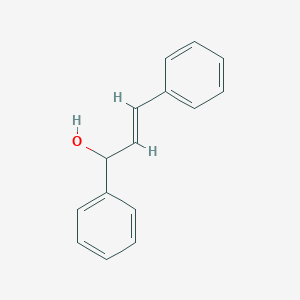

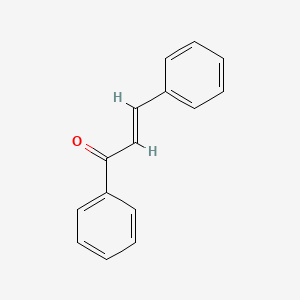

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of the this compound structure.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | (E)-1,3-diphenylprop-2-en-1-ol | [2] |

| CAS Number | 62668-02-4 | [3][4][5][6] |

| Molecular Formula | C₁₅H₁₄O | [2][3][5][7] |

| Molecular Weight | 210.27 g/mol | [2][3][4][5][6] |

| InChI Key | ORACYDGVNJGDMI-VAWYXSNFSA-N | [4] |

| SMILES | OC(\C=C\c1ccccc1)c2ccccc2 | [4] |

| Synonyms | trans-1,3-Diphenylallyl alcohol |[2] |

Core Physicochemical Properties

The physical state, melting point, and solubility profile of a compound are critical parameters that dictate its handling, formulation, and reaction conditions.

Table 2: Summary of Physicochemical Properties

| Property | Value | Remarks | Source(s) |

|---|---|---|---|

| Appearance | White to off-white powder/solid | Conforms to typical appearance of a purified organic solid. | [3][4] |

| Melting Point | 55-57 °C | A sharp melting range indicates high purity. | [3][4][8] |

| Boiling Point | Not available | Decomposes at higher temperatures. Data for the related ketone, chalcone, is ~346 °C, but this is not applicable to the alcohol. | [9] |

| Solubility | Soluble in chloroform. | The nonpolar nature of the two phenyl rings dominates the molecule's solubility profile. Water insolubility is expected. | [3] |

| Storage Temp. | 2-8°C | Refrigeration is recommended to maintain long-term stability. |[4] |

Field Insights: Causality and Implications

-

Melting Point: The relatively low melting point of 55-57 °C is consistent with a moderately sized organic molecule lacking strong intermolecular forces like extensive hydrogen bonding (only one OH group) or a highly symmetrical crystal lattice. This melting range is a crucial identity and purity check. A broader or depressed melting range would suggest the presence of impurities.

-

Solubility: The molecule's structure is predominantly nonpolar due to the two large phenyl groups and the hydrocarbon backbone. The single hydroxyl group imparts a slight polar character but is insufficient to render it soluble in water. Its solubility in chlorinated solvents like chloroform is expected. For drug development, solubility in pharmaceutically acceptable solvents or buffer systems would require experimental determination and likely necessitate formulation strategies.

Spectroscopic Characterization

Spectroscopic analysis provides an electronic and structural fingerprint of the molecule, essential for quality control and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum will confirm the presence of the vinyl protons of the propenyl chain, the benzylic proton adjacent to the hydroxyl group, the hydroxyl proton itself, and the aromatic protons of the two phenyl rings. The coupling constant (J-value) between the vinyl protons is diagnostic for the trans (E) configuration, typically in the range of 12-18 Hz.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two phenyl rings, the two vinylic carbons, and the carbon bearing the hydroxyl group (the carbinol carbon).[2][10] The chemical shifts are indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for this compound include:

-

~3200-3600 cm⁻¹ (broad): O-H stretching of the alcohol group. The broadness is due to hydrogen bonding.

-

~3000-3100 cm⁻¹: C-H stretching of the aromatic and vinylic protons.

-

~1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~965 cm⁻¹: C-H out-of-plane bending for the trans C=C double bond, a key diagnostic peak.

-

~1000-1200 cm⁻¹: C-O stretching of the alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (210.27). A common fragmentation would be the loss of a water molecule [M-18]⁺, which is characteristic of alcohols.

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols must be followed.

Protocol: Melting Point Determination

Objective: To verify the identity and purity of the sample by measuring its melting point range.

Methodology:

-

Sample Preparation: A small amount of the finely ground, dry powder is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (55 °C).

-

Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

-

Validation: A pure sample should exhibit a sharp melting range (≤ 2 °C). A broad range indicates impurities.

Protocol: Spectroscopic Analysis Workflow

Objective: To obtain a comprehensive structural fingerprint of the compound.

Diagram 2: General Spectroscopic Characterization Workflow

Caption: A typical workflow for the complete spectroscopic characterization of the title compound.

Stability, Reactivity, and Synthetic Context

-

Stability: The compound is stable under recommended storage conditions (2-8°C, protected from light and moisture).[3][4] As an allylic alcohol, it may be susceptible to oxidation or rearrangement under harsh acidic or oxidative conditions.

-

Reactivity: The hydroxyl group can undergo typical alcohol reactions such as esterification and etherification. The allylic nature of the alcohol makes it a candidate for nucleophilic substitution reactions (Sₙ1 or Sₙ2'), often catalyzed by acids.[4] It can also be oxidized to the corresponding α,β-unsaturated ketone, chalcone.

-

Synthetic Utility: this compound is a valuable synthetic intermediate. It can be used as a model substrate in catalyzed reactions, such as Friedel-Crafts alkylations.[1] Its synthesis is typically achieved via the reduction of 1,3-diphenyl-2-propen-1-one (chalcone), for which numerous synthetic procedures exist, commonly involving a Claisen-Schmidt condensation.[11][12]

Safety and Handling

Adherence to safety protocols is non-negotiable when handling any chemical substance.

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.[13]

-

Use only outdoors or in a well-ventilated area. An N95 dust mask is recommended.

-

-

Handling:

-

Storage:

-

First Aid:

Conclusion

This compound is a well-characterized compound with defined physicochemical properties. Its identity is confirmed by a melting point of 55-57 °C and a distinct spectroscopic signature. While stable under controlled conditions, its nature as an allylic alcohol confers specific reactivity that is valuable in synthetic chemistry. The provided data and protocols form a foundational guide for researchers, enabling the confident and safe use of this compound in laboratory and development settings.

References

-

PubChem. This compound. [Link]

-

ChemBK. 1,3-DIPHENYL-2-PROPEN-1-ONE - Physico-chemical Properties. [Link]

-

Royal Society of Chemistry. Electronic supplementary information. [Link]

-

Stenutz. This compound. [Link]

-

RightAnswer. CAS Number 1334-33-4. [Link]

-

PubMed. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. [Link]

- Google Patents.

-

ResearchGate. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities | Request PDF. [Link]

-

Chemistry Online. Synthesis of 1,3-diphenyl-2-propen-1-one (chalcone). [Link]

-

CAS Common Chemistry. Arsonic acid, [3-(acetylamino)-4-hydroxyphenyl]-, compd. with. [Link]

-

PubChem. 1,3-Diphenyl-2-propen-1-one oxime. [Link]

-

CAS Common Chemistry. 4-Methylumbelliferyl β-D-xyloside. [Link]

-

MDPI. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. [Link]

-

NIST WebBook. 2-Propen-1-one, 1,3-diphenyl-, (E)- UV/Visible spectrum. [Link]

-

SIELC Technologies. Diazacon. [Link]

-

PubChem. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. [Link]

-

NIST WebBook. 2-Propen-1-one, 1,3-diphenyl-, (E)-. [Link]

-

NIST WebBook. 2-Propanone, 1,3-diphenyl-. [Link]

Sources

- 1. This compound | 62668-02-4 [chemicalbook.com]

- 2. This compound | C15H14O | CID 5712032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemodex.com [chemodex.com]

- 4. This compound = 98.0 HPLC 62668-02-4 [sigmaaldrich.com]

- 5. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound = 98.0 HPLC 62668-02-4 [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. This compound [stenutz.eu]

- 9. chembk.com [chembk.com]

- 10. This compound(62668-02-4) 13C NMR spectrum [chemicalbook.com]

- 11. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells [mdpi.com]

- 13. echemi.com [echemi.com]

- 14. tcichemicals.com [tcichemicals.com]

Spectroscopic Characterization of trans-1,3-Diphenyl-2-propen-1-ol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for trans-1,3-diphenyl-2-propen-1-ol, a key allylic alcohol with applications in organic synthesis.[1] The structural elucidation of this compound is fundamental for its use as a model substrate in various chemical reactions, including allylic aminations and Friedel-Crafts alkylations.[1] This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental choices and interpretation of the resulting spectra for researchers, scientists, and professionals in drug development.

Molecular Structure and Key Features

This compound, with the chemical formula C₁₅H₁₄O, possesses a molecular weight of approximately 210.27 g/mol .[2][3] The molecule's core structure consists of a propen-1-ol backbone with phenyl substituents at the C1 and C3 positions. The trans configuration of the double bond is a critical stereochemical feature that influences its spectroscopic signature.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic, vinylic, and carbinol protons. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

¹H NMR Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20-7.45 | m | 10H | Aromatic protons (2 x C₆H₅) |

| 6.40 | dd | 1H | Vinylic proton (CH =CH) |

| 6.70 | d | 1H | Vinylic proton (CH=CH ) |

| 5.40 | d | 1H | Carbinol proton (CH -OH) |

| 2.10 | s | 1H | Hydroxyl proton (-OH ) |

Interpretation and Insights

The aromatic protons appear as a complex multiplet in the range of δ 7.20-7.45 ppm, which is characteristic of unsubstituted phenyl groups. The two vinylic protons are diastereotopic and exhibit a doublet of doublets and a doublet, respectively. The large coupling constant between them confirms the trans configuration of the double bond. The carbinol proton, attached to the same carbon as the hydroxyl group, appears as a doublet due to coupling with the adjacent vinylic proton. The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on the concentration and purity of the sample.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) is typically used compared to ¹H NMR.

-

Instrumentation: A broadband-decoupled ¹³C NMR experiment is performed on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: A larger number of scans is required to obtain a good spectrum due to the low natural abundance of the ¹³C isotope.

¹³C NMR Data Summary

| Chemical Shift (δ) ppm | Assignment |

| 142.5 | Aromatic C (quaternary) |

| 136.8 | Aromatic C (quaternary) |

| 131.5 | Vinylic C H |

| 130.2 | Vinylic C H |

| 128.6 | Aromatic C H |

| 127.8 | Aromatic C H |

| 126.5 | Aromatic C H |

| 75.3 | Carbinol C H-OH |

Interpretation and Insights

The ¹³C NMR spectrum shows distinct signals for the carbinol carbon, the two vinylic carbons, and the aromatic carbons. The carbinol carbon (C-OH) resonates at approximately 75.3 ppm. The vinylic carbons appear in the δ 130-132 ppm region. The aromatic carbons show a series of signals between δ 126-143 ppm, with the quaternary carbons appearing at the lower field (higher ppm values).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a thin film of the compound on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic and vinylic) |

| 1655 | Medium | C=C stretch (alkene) |

| 1600, 1495, 1450 | Strong | C=C stretch (aromatic) |

| 965 | Strong | =C-H bend (trans-alkene) |

| 750, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Interpretation and Insights

The broad absorption band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol functional group. The presence of a strong band at 965 cm⁻¹ is a definitive indicator of the trans geometry of the carbon-carbon double bond. The sharp peaks in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Mass Spectrometry Data Summary

| m/z | Relative Intensity | Assignment |

| 210 | High | [M]⁺ (Molecular ion) |

| 192 | Moderate | [M - H₂O]⁺ |

| 181 | Moderate | [M - CHO]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 77 | High | [C₆H₅]⁺ |

Interpretation and Insights

The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z 210, confirming the molecular weight of the compound. A common fragmentation pathway for alcohols is the loss of a water molecule, leading to the peak at m/z 192. Another significant fragmentation involves the cleavage of the C-C bond adjacent to the alcohol, resulting in the formation of the benzoyl cation at m/z 105 and the phenyl radical. The peak at m/z 77 corresponds to the phenyl cation.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle, from the connectivity and stereochemistry revealed by NMR to the functional groups identified by IR and the molecular weight and fragmentation pattern determined by MS. This guide serves as a valuable resource for scientists, enabling them to confidently identify and characterize this important synthetic intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubMed. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. [Link]

- Google Patents.

-

ResearchGate. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. [Link]

-

Chemistry Online. Synthesis of 1,3-diphenyl-2-propen-1-one (chalcone). [Link]

-

SpectraBase. (E)-1,3-Diphenyl-2-propen-1-ol - Optional[1H NMR] - Spectrum. [Link]

-

NIST WebBook. 2-Propen-1-one, 1,3-diphenyl-, (E)-. [Link]

Sources

An In-Depth Technical Guide to the Solubility of trans-1,3-Diphenyl-2-propen-1-ol in Organic Solvents

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is paramount. It is a fundamental physicochemical property that governs everything from reaction kinetics and purification strategies to formulation development and bioavailability. This guide provides a comprehensive exploration of the solubility of trans-1,3-Diphenyl-2-propen-1-ol, a chalcone derivative of significant interest in various research fields. Our objective is to furnish you with not only empirical data but also the theoretical framework and practical methodologies to confidently assess and predict the solubility of this and similar compounds in your own laboratory settings.

Molecular Profile of this compound

This compound, an allylic alcohol, is a derivative of chalcone, a class of organic compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] In this specific molecule, the carbonyl group of the parent chalcone is reduced to a hydroxyl group, which significantly influences its chemical behavior, including its solubility.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O | [2][3] |

| Molecular Weight | 210.27 g/mol | [2][4] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 55-57 °C | [4] |

| pKa (Predicted) | 13.80 ± 0.20 | [3] |

A clear understanding of the molecule's structure is the first step in predicting its solubility.

Figure 1. Chemical structure of this compound.

Theoretical Principles of Solubility

The adage "like dissolves like" is a foundational principle in chemistry that elegantly summarizes the primary determinant of solubility: the intermolecular forces between solute and solvent molecules. For this compound, its solubility in a given organic solvent is a delicate balance of several factors.

Polarity and van der Waals Forces

The molecular structure of this compound features two nonpolar phenyl rings and a hydrocarbon backbone. These substantial nonpolar regions contribute to strong van der Waals forces (specifically, London dispersion forces). Consequently, the compound is expected to exhibit good solubility in nonpolar and moderately polar organic solvents that can effectively interact through these forces.

The Role of the Hydroxyl Group and Hydrogen Bonding

The presence of a hydroxyl (-OH) group introduces a polar character to the molecule and the capacity for hydrogen bonding. This functional group can act as both a hydrogen bond donor (the hydrogen atom) and a hydrogen bond acceptor (the lone pairs on the oxygen atom). Therefore, this compound is anticipated to be soluble in protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate). The interplay between the large nonpolar structure and the polar, hydrogen-bonding hydroxyl group is the key to understanding its solubility profile.

Figure 2. Factors influencing the solubility of this compound.

Qualitative and Quantitative Solubility Data

Qualitative Solubility:

-

Insoluble in: Water.[8]

For a more quantitative understanding, it is often necessary to perform experimental determinations.

Experimental Protocol for Determining Solubility

The following is a robust, self-validating protocol for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the melting point of the solute.

-

Once the solvent is completely removed, place the vial in a vacuum oven at a moderate temperature to remove any residual solvent.

-

Allow the vial to cool to room temperature in a desiccator and then weigh it accurately.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final weight of the vial with the dried solute and the initial weight of the empty vial.

-

The volume of the solvent in the aliquot taken is known.

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

Sources

- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C15H14O | CID 5712032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 反-1,3-二苯基-2-丙烯-1-醇 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. trans-Chalcone CAS#: 614-47-1 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

discovery and historical synthesis of trans-1,3-Diphenyl-2-propen-1-ol

An In-depth Technical Guide to the Discovery and Historical Synthesis of trans-1,3-Diphenyl-2-propen-1-ol

Introduction: Unveiling Chalcone Alcohol

This compound, often referred to as chalcone alcohol, is a significant allylic alcohol that occupies a niche at the intersection of classical organic synthesis and modern chemical research. As the reduction product of 1,3-diphenyl-2-propen-1-one (chalcone), its synthetic history is intrinsically linked to the development of selective reduction methodologies. This guide provides a detailed exploration of the historical synthetic routes to this compound, grounded in the fundamental principles of organic chemistry. We will delve into the causality behind the experimental choices of early chemists, contrast historical methods, and provide actionable protocols that underscore the elegance and challenges of these foundational reactions. The molecule serves as an excellent case study for understanding the chemoselective reduction of α,β-unsaturated carbonyl systems, a persistent theme in synthetic chemistry. It has been investigated for various biological activities, including anti-inflammatory properties, and used as a model substrate in catalysis research.[1]

Compound Identification and Structural Elucidation

A precise understanding of the target molecule is paramount before exploring its synthesis. The structural and chemical properties provide the basis for its reactivity and characterization.

-

IUPAC Name: (E)-1,3-diphenylprop-2-en-1-ol[2]

-

Common Name: this compound, Chalcone Alcohol

-

CAS Number: 62668-02-4[2]

-

Molecular Formula: C₁₅H₁₄O[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 210.27 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 55-57 °C | [1] |

| Boiling Point | 200-205 °C at 7 Torr | [1] |

| Storage Temperature | 2-8°C |

The trans or (E) configuration of the double bond is a key structural feature, influencing the molecule's stereochemistry and physical properties. Spectroscopic methods are essential for its unambiguous identification, with characteristic signals in ¹H NMR, ¹³C NMR, and mass spectrometry confirming its structure.[2][3]

Historical Synthesis: The Challenge of Selectivity

The synthesis of this compound is fundamentally a story about selective reduction. Its immediate precursor is 1,3-diphenyl-2-propen-1-one (chalcone), a compound readily prepared via the Claisen-Schmidt condensation of benzaldehyde and acetophenone.[4][5] The primary challenge for early chemists was to reduce the carbonyl group (C=O) without affecting the conjugated carbon-carbon double bond (C=C).

Method 1: The Meerwein-Ponndorf-Verley (MPV) Reduction

Discovered independently by Meerwein, Schmidt, Verley, and Ponndorf in the 1920s, the MPV reduction became a cornerstone for the chemoselective reduction of aldehydes and ketones.[6] Its genius lies in its mild conditions and high selectivity, making it perfectly suited for producing chalcone alcohol from chalcone.

Expertise & Causality: The MPV reduction utilizes an aluminum alkoxide, typically aluminum isopropoxide, in a sacrificial alcohol solvent like isopropanol.[6][7] The reaction is a reversible equilibrium wherein the aluminum catalyst facilitates a hydride transfer from the isopropanol to the ketone's carbonyl carbon via a highly organized, six-membered cyclic transition state.[6][8] This mechanism is inherently selective for the polar C=O bond over the non-polar C=C bond. To drive the equilibrium towards the product, the acetone formed as a byproduct is continuously removed by distillation.[7][8] This choice is critical for achieving high yields, a principle of process chemistry that was well understood even in early applications.

Diagram 1: Mechanism of the Meerwein-Ponndorf-Verley Reduction

Caption: Catalytic cycle of the MPV reduction.

Experimental Protocol: MPV Reduction of Chalcone

-

Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask. Ensure all glassware is meticulously dried to prevent hydrolysis of the aluminum alkoxide.

-

Reagent Charging: To the reaction flask, add 1,3-diphenyl-2-propen-1-one (1 equiv.), a large excess of anhydrous isopropanol (which acts as both solvent and hydride source), and aluminum isopropoxide (0.5-1 equiv.).

-

Reaction Execution: Heat the mixture to a gentle reflux. The isopropanol will co-distill with the acetone byproduct. Slowly distill the mixture to remove the acetone, driving the reaction forward. The rate of distillation should be controlled to maintain the reaction volume by periodically adding fresh anhydrous isopropanol.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting chalcone is consumed.

-

Workup: After completion, cool the reaction mixture and hydrolyze the aluminum salts by carefully adding dilute acid (e.g., 1M HCl). This step must be done cautiously as it is exothermic.

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate to yield pure this compound.

Method 2: Grignard Reaction with Cinnamaldehyde

An alternative historical route involves carbon-carbon bond formation using a Grignard reagent, a discovery by Victor Grignard that earned him the Nobel Prize in 1912.[9] By reacting phenylmagnesium bromide with cinnamaldehyde, one can construct the 1,3-diphenylallyl alcohol framework directly.

Expertise & Causality: This approach is fundamentally different from the MPV reduction. It is a synthesis, not a functional group transformation of a pre-existing skeleton. The highly nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of cinnamaldehyde.[10] This 1,2-addition is the dominant pathway for Grignard reagents with α,β-unsaturated aldehydes. The key experimental consideration is the absolute exclusion of water and atmospheric oxygen, as Grignard reagents are potent bases and are readily destroyed by protic sources.[9] Anhydrous ether is the classic solvent choice, as it is unreactive and helps stabilize the Grignard reagent.

Diagram 2: Synthesis via Grignard Reaction

Caption: Grignard reaction workflow.

Experimental Protocol: Grignard Synthesis

-

Grignard Reagent Preparation: In an oven-dried, three-necked flask equipped with a condenser and an addition funnel, place magnesium turnings (1.1 equiv.). Add a small volume of anhydrous diethyl ether. In the addition funnel, place a solution of bromobenzene (1 equiv.) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium. The reaction may need initiation with a crystal of iodine or gentle heating. Once initiated (indicated by cloudiness and bubbling), add the remaining bromobenzene solution dropwise to maintain a steady reflux.[11]

-

Reaction with Aldehyde: After the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of cinnamaldehyde (0.95 equiv.) in anhydrous diethyl ether dropwise from the addition funnel. Control the addition rate to maintain a gentle reaction.

-

Quenching and Workup: Once the addition is complete, stir the mixture at room temperature for 1-2 hours. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl.[11]

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. The resulting crude product is then purified by column chromatography or recrystallization.

Comparison of Historical Methods

Both the MPV reduction and the Grignard synthesis are powerful, time-tested methods, yet they represent fundamentally different synthetic philosophies.

Table 2: Comparative Analysis of Historical Synthetic Routes

| Feature | Meerwein-Ponndorf-Verley (MPV) Reduction | Grignard Synthesis |

| Starting Materials | 1,3-Diphenyl-2-propen-1-one (Chalcone) | Cinnamaldehyde, Bromobenzene, Mg |

| Bond(s) Formed | C-H, O-H | C-C, O-H |

| Key Principle | Chemoselective hydride transfer | Nucleophilic addition / C-C coupling |

| Key Advantage | Excellent chemoselectivity (preserves C=C) | Builds molecular complexity directly |

| Key Challenge | Driving the equilibrium (acetone removal) | Strict anhydrous/anaerobic conditions |

| Atom Economy | Moderate (uses isopropanol as reductant) | High |

Modern Context and Stereoselective Advances

While the historical methods are robust, modern organic synthesis often demands higher levels of stereoselectivity. The field has evolved to include a vast toolkit for preparing allylic alcohols with precise control over stereochemistry.[12][13] These methods include:

-

Asymmetric Reductions: Using chiral reducing agents or catalysts (e.g., Corey-Bakshi-Shibata reduction) to reduce prochiral ketones enantioselectively.

-

Allylic Substitution: Displacing a leaving group on an allylic substrate with a hydroxyl group equivalent, often with stereochemical control.[14]

-

Reductive Coupling: Modern transition-metal-catalyzed methods can couple alkynes and aldehydes to form allylic alcohols with high regio- and stereoselectivity.[15]

These advanced techniques build upon the foundational logic of the historical syntheses but offer unparalleled precision for applications in drug development and natural product synthesis.

Diagram 3: General Synthetic Workflow

Caption: A self-validating workflow for synthesis.

Conclusion

The synthesis of this compound provides a compelling narrative of chemical ingenuity. The historical routes, particularly the Meerwein-Ponndorf-Verley reduction and the Grignard reaction, not only represent practical methods for its preparation but also encapsulate fundamental principles of chemoselectivity and carbon-carbon bond formation that remain central to the practice of organic chemistry. By understanding the causality behind these classical transformations, modern researchers are better equipped to innovate and develop the next generation of synthetic methodologies.

References

- Stereospecific and Regioselective Synthesis of E-Allylic Alcohols through Reductive Cross Coupling of Terminal Alkynes. (2023). Vertex AI Search.

- Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C-H Bond Addition to 1,3-Enynes and Aldehydes.

- Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. (2024). Chemistry – A European Journal.

- Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation.

- Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. (2007). Bioorganic & Medicinal Chemistry.

- This compound. PubChem.

- Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities.

- Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal.

- Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones.

- This compound. Sigma-Aldrich.

- Grignard Reaction. University of California, Irvine.

- Meerwein-Ponndorf-Verley Reaction (Reduction). Cambridge University Press.

- This compound. ChemicalBook.

- The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.

- Generation and Reaction of a Grignard Reagent. (2021). YouTube.

- This compound(62668-02-4) 13C NMR spectrum. ChemicalBook.

- Meerwein-Ponndorf-Verley Reduction. Organic Chemistry Portal.

- Meerwein–Ponndorf–Verley reduction. Wikipedia.

- 1,3-DIPHENYL-2-PROPEN-1-ONE. ChemBK.

- Preparation of 1,3-diphenylprop-2-en-1-one derivatives.

- Preparation of 1,3-diphenylprop-2-en-1-one derivatives.

Sources

- 1. This compound | 62668-02-4 [chemicalbook.com]

- 2. This compound | C15H14O | CID 5712032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(62668-02-4) 13C NMR [m.chemicalbook.com]

- 4. US20060142611A1 - Preparation of 1,3-diphenylprop-2-en-1-one derivatives - Google Patents [patents.google.com]

- 5. AU2004255905A1 - Preparation of 1,3-diphenylprop-2-en-1-one derivatives - Google Patents [patents.google.com]

- 6. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 7. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 8. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. d.web.umkc.edu [d.web.umkc.edu]

- 12. Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]

- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]

Foreword: The Therapeutic Potential of the Diphenylpropenoid Scaffold

An In-Depth Technical Guide to the Potential Biological Activities of Diphenylpropenol Derivatives

To our colleagues in the research and drug development community,

The intersection of synthetic chemistry and pharmacology has unveiled numerous molecular scaffolds with profound therapeutic potential. Among these, the 1,3-diphenyl-2-propen-1-ol (diphenylpropenol) framework and its closely related oxidized form, 1,3-diphenyl-2-propen-1-one (chalcone), stand out as privileged structures. These compounds, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated system, are not only synthetically accessible but also exhibit a remarkable breadth of biological activities.[1][2] Their significance is underscored by their role as biosynthetic precursors to all flavonoids and isoflavonoids.[1]

This guide is designed to serve as a technical resource for researchers and drug development professionals. It moves beyond a simple enumeration of activities to provide a deeper understanding of the causality behind experimental designs, the mechanisms of action, and the structure-activity relationships that govern the efficacy of these derivatives. We will explore the core biological activities—anti-inflammatory, anticancer, antioxidant, and antimicrobial—grounding our discussion in mechanistic data and validated protocols. Our objective is to equip you with the foundational knowledge and practical methodologies required to explore this promising class of molecules within your own research endeavors.

Section 1: The Diphenylpropenoid Core - Synthesis and Structural Versatility

The therapeutic versatility of diphenylpropenol and diphenylpropenone derivatives stems from the numerous reactive sites on their core structure, which allow for the synthesis of a vast library of analogues.[3] The primary synthetic route to the diphenylpropenone (chalcone) backbone is the Claisen-Schmidt condensation, an acid- or base-catalyzed aldol condensation between an acetophenone and a substituted benzaldehyde.[4] Subsequent reduction of the ketone group can yield the corresponding diphenylpropenol.

The true power of this scaffold lies in the ability to modify the two aromatic rings (designated Ring A, from the acetophenone precursor, and Ring B, from the benzaldehyde precursor) and the α,β-unsaturated system. The introduction of various substituents—such as hydroxyl, methoxy, halogen, and trifluoromethyl groups—dramatically influences the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity.[4][5]

General Synthetic Workflow

The synthesis of a diverse library of derivatives for screening is a critical first step in drug discovery. The workflow diagram below illustrates a typical pathway from precursor selection to the generation of a final compound library.

Caption: General workflow for the synthesis of a diphenylpropenoid derivative library.

Section 2: Anti-Inflammatory Activity

Chronic inflammation is a key pathological driver of numerous diseases. Diphenylpropenone derivatives have emerged as potent modulators of inflammatory pathways, acting on multiple targets to suppress the inflammatory response.[1][2][4]

Mechanism of Action: Inhibition of the NLRP3 Inflammasome

A primary mechanism for the anti-inflammatory effect of certain diphenylpropenone derivatives is the inhibition of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[5] The NLRP3 inflammasome is a multiprotein complex that, when activated by various stimuli, triggers the cleavage of pro-caspase-1 into active caspase-1. Caspase-1 then proteolytically activates the pro-inflammatory cytokines IL-1β and IL-18.

Specific chalcone derivatives have been shown to target the NLRP3 protein directly, preventing its oligomerization and the subsequent recruitment of the ASC (Apoptosis-associated speck-like protein containing a CARD) adapter protein.[5] This blockade effectively halts the entire downstream signaling cascade, leading to a significant reduction in IL-1β secretion.[5]

Caption: Inhibition of the NLRP3 inflammasome pathway by diphenylpropenone derivatives.

Additional Anti-Inflammatory Mechanisms

Beyond NLRP3, these derivatives also suppress inflammation by:

-

Inhibiting Nitric Oxide (NO) Production : Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several diphenylpropenone derivatives are potent suppressors of lipopolysaccharide (LPS)-induced NO generation in macrophages.[3][6]

-

Modulating Cyclooxygenase (COX) Enzymes : As with traditional NSAIDs, some chalcones can inhibit COX enzymes, thereby reducing the production of prostaglandins.[1][2]

-

Suppressing Cell Adhesion Molecules (CAMs) : Certain derivatives can inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1), which is crucial for the recruitment of leukocytes to sites of inflammation.[1][4]

Quantitative Data: In Vitro Anti-Inflammatory Activity

The inhibitory potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50).

| Compound ID | Target/Assay | Cell Line | IC50 (µM) | Reference |

| F14 | IL-1β Secretion | BMDM | 0.74 | [5] |

| F14 | IL-1β Secretion | THP-1 | 0.88 | [5] |

| Compound 6m | VCAM-1 Expression | Mouse Model | 0.9 | [4] |

| Compound 1 | β-glucuronidase release | Rat Neutrophils | 5.5 | [7] |

| Compound 4 | β-glucuronidase release | Rat Neutrophils | 8.4 | [7] |

Experimental Protocol: In Vitro IL-1β Secretion Assay

This protocol outlines the measurement of IL-1β inhibition in bone marrow-derived macrophages (BMDMs), a key experiment for validating NLRP3 inhibitors.[5]

1. Cell Culture and Priming:

- Culture BMDM or THP-1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

- Seed cells in a 96-well plate at a density of 5 x 10^5 cells/well.

- Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

2. Compound Treatment:

- Wash the cells with PBS.

- Add fresh media containing various concentrations of the test diphenylpropenol derivative (e.g., 0.1 to 10 µM).

- Incubate for 1 hour.

3. Inflammasome Activation:

- Add an NLRP3 activator, such as Nigericin (5 µM) or ATP (5 mM), to the wells.

- Incubate for 1-2 hours.

4. Supernatant Collection and Analysis:

- Centrifuge the plate to pellet the cells.

- Carefully collect the supernatant.

- Quantify the concentration of secreted IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

5. Data Analysis:

- Calculate the percentage inhibition of IL-1β secretion for each compound concentration relative to the vehicle control (LPS + Nigericin only).

- Plot the percentage inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Section 3: Anticancer Activity

The deregulation of cellular signaling, particularly through receptor tyrosine kinases (RTKs), is a cornerstone of cancer pathogenesis. Diphenylpropenone derivatives have demonstrated significant potential as anticancer agents by targeting these very pathways.[8][9]

Mechanism of Action: Multi-Target Inhibition of Receptor Tyrosine Kinases

A key anticancer mechanism for these compounds is their ability to inhibit angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[8] This anti-angiogenic effect is mediated through the broad-spectrum inhibition of multiple RTKs on endothelial cells.

While some derivatives show weak direct inhibition of the VEGF receptor, their strength lies in simultaneously blocking several other pro-angiogenic RTKs, including Tie-2, EGF receptor, and FGF receptor.[8] This multi-target approach can be more effective than inhibiting a single pathway, as it reduces the likelihood of the tumor developing resistance. The inhibition of these receptors prevents downstream signaling cascades, including the ERK phosphorylation and NF-κB activation pathways, which are critical for endothelial cell proliferation, migration, and survival.[8]

Caption: Multi-target inhibition of RTKs by diphenylpropenone derivatives blocks angiogenesis.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic and antiproliferative effects of these compounds are evaluated against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Bromophenol 12 | Myelogenous Leukemia (K562) | 13.9 | [10] |

| Bromophenol 15 | Keratin-forming tumor (KB) | 3.09 | [10] |

| Bromophenol 15 | Hepatoma (Bel7402) | 3.18 | [10] |

| Bromophenol 15 | Lung Carcinoma (A549) | 3.54 | [10] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

1. Cell Seeding:

- Culture a cancer cell line of interest (e.g., A549, HT29, K562) in the appropriate growth medium.

- Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells/well.

- Incubate for 24 hours to allow cells to attach.

2. Compound Exposure:

- Prepare serial dilutions of the diphenylpropenol derivatives in the culture medium.

- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only and medium-only controls.

- Incubate for a defined period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

- Add 10 µL of the MTT solution to each well.

- Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

- Carefully remove the medium from the wells.

- Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

- Gently shake the plate for 10-15 minutes to ensure complete dissolution.

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration compared to the vehicle control.

- Plot the percentage viability against the log of compound concentration to determine the IC50 value.

Section 4: Antioxidant and Antimicrobial Activities

Antioxidant Properties

Many diphenylpropenoid derivatives act as potent antioxidants and free-radical scavengers.[11][12][13] This activity is crucial, as oxidative stress is implicated in the pathogenesis of cancer, inflammation, and neurodegenerative diseases.

-

Mechanism : The antioxidant capacity is often attributed to the phenolic hydroxyl groups on the aromatic rings. These groups can donate a hydrogen atom to stabilize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or reactive oxygen species (ROS) like the superoxide anion.[6][14]

-

Evaluation : The antioxidant activity is commonly assessed using the DPPH radical scavenging assay or by measuring the reduction of ROS and NO production in stimulated macrophage cell lines.[11][13]

Antimicrobial Properties

The diphenylpropenoid scaffold has also been shown to possess broad-spectrum antimicrobial activity against various bacteria and fungi.[1][15][16]

-

Mechanism : The lipophilic nature of these compounds allows them to interfere with bacterial cell membranes.[15] They can disrupt the lipid bilayer, increase membrane fluidity, and cause the leakage of essential ions and metabolites, ultimately leading to cell death. The specific substituents on the aromatic rings significantly influence the potency and spectrum of activity.[15][17]

-

Evaluation : The standard method for screening antimicrobial activity is the disk diffusion technique or by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a rapid and reliable method for evaluating the free-radical scavenging ability of the synthesized derivatives.

1. Reagent Preparation:

- Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

- Prepare serial dilutions of the test compounds and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

2. Assay Procedure:

- In a 96-well plate, add 50 µL of each compound dilution to the wells.

- Add 150 µL of the DPPH solution to each well.

- Include a control well containing only methanol and the DPPH solution.

3. Incubation and Measurement:

- Incubate the plate in the dark at room temperature for 30 minutes.

- Measure the absorbance of each well at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

4. Data Analysis:

- Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

- Plot the percentage of scavenging against the compound concentration to determine the EC50 (effective concentration required to scavenge 50% of DPPH radicals).

Section 5: Conclusion and Future Directions

The diphenylpropenol and diphenylpropenone scaffold represents a highly versatile and pharmacologically significant class of compounds. Their synthetic tractability allows for extensive structural modification, enabling the fine-tuning of their biological activities. The research summarized in this guide demonstrates their potent anti-inflammatory, anticancer, antioxidant, and antimicrobial properties, often mediated by well-defined molecular mechanisms such as the inhibition of the NLRP3 inflammasome and multi-target RTKs.

For drug development professionals, these derivatives offer a promising starting point for novel therapeutic agents. Future research should focus on:

-

Improving Pharmacokinetics : Enhancing the solubility, metabolic stability, and oral bioavailability of lead compounds.

-

Elucidating Detailed SAR : Systematically exploring the impact of a wider range of substituents to develop highly potent and selective inhibitors.

-

In Vivo Efficacy : Moving promising candidates from in vitro assays to robust animal models of inflammation, cancer, and infectious disease to validate their therapeutic potential.

By leveraging the foundational knowledge and protocols presented here, the scientific community can continue to unlock the full therapeutic potential of this remarkable molecular framework.

References

-

Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. (2007). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Synthesis and biological evaluation of anti-inflammatory activity of 1,3 diphenyl propenone derivatives. (2020). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives. (2012). PubMed. Retrieved January 3, 2026, from [Link]

-

The anti-angiogenic and anti-tumor activity of synthetic phenylpropenone derivatives is mediated through the inhibition of receptor tyrosine kinases. (2012). PubMed. Retrieved January 3, 2026, from [Link]

-

Anti-Inflammatory Trends of 1, 3-Diphenyl-2-propen-1-one Derivatives. (2012). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. (2008). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. (2007). PubMed. Retrieved January 3, 2026, from [Link]

-

Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (2020). PubMed. Retrieved January 3, 2026, from [Link]

-

Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

New phenylpropane and anti-inflammatory diterpene derivatives from Amentotaxus formosana. (2006). PubMed. Retrieved January 3, 2026, from [Link]

-

Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. (2008). PubMed. Retrieved January 3, 2026, from [Link]

-

(PDF) Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. (2008). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2021). MDPI. Retrieved January 3, 2026, from [Link]

-

Special Issue on “Anticancer Drugs Activity and Underlying Mechanisms”. (2021). MDPI. Retrieved January 3, 2026, from [Link]

-

The antibacterial action of some diphenyl derivatives. (1944). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers. Retrieved January 3, 2026, from [Link]

-

A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. (2022). Beilstein Journals. Retrieved January 3, 2026, from [Link]

-

Antioxidant properties of demethyldiisoeugenol. (2000). PubMed. Retrieved January 3, 2026, from [Link]

-

Synthesis and antimicrobial activity of some new diphenylamine derivatives. (2011). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. (2017). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Evaluation of the antioxidant properties of propofol and its nitrosoderivative. comparison with homologue substituted phenols. (2004). PubMed. Retrieved January 3, 2026, from [Link]

-

A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. (2022). Beilstein-Institut. Retrieved January 3, 2026, from [Link]

Sources

- 1. Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New phenylpropane and anti-inflammatory diterpene derivatives from Amentotaxus formosana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anti-angiogenic and anti-tumor activity of synthetic phenylpropenone derivatives is mediated through the inhibition of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives | MDPI [mdpi.com]

- 11. Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antioxidant properties of demethyldiisoeugenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 17. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and IUPAC name for trans-1,3-Diphenyl-2-propen-1-ol

Introduction: Identifying a Key Synthetic Intermediate

(E)-1,3-Diphenylprop-2-en-1-ol, an allylic alcohol, serves as a pivotal molecule in synthetic organic chemistry and a compound of interest in medicinal chemistry. It is structurally derived from trans-chalcone (1,3-diphenyl-2-propen-1-one), a core scaffold in a wide array of biologically active compounds.[1] The selective synthesis and characterization of this alcohol are crucial for developing novel therapeutics and exploring structure-activity relationships (SAR) within the chalcone family. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, grounded in established chemical principles.

The compound is identified by the CAS Number 62668-02-4 and its systematic IUPAC name is (E)-1,3-diphenylprop-2-en-1-ol .[2] It belongs to the phenylpropanoid class of organic compounds.

| Identifier | Value | Source |

| IUPAC Name | (E)-1,3-diphenylprop-2-en-1-ol | PubChem[2] |

| CAS Number | 62668-02-4 | Sigma-Aldrich, PubChem[2] |

| Molecular Formula | C₁₅H₁₄O | PubChem[2] |

| Molecular Weight | 210.27 g/mol | PubChem[2] |

| Appearance | White to off-white powder/solid | Chemodex[3] |

| Melting Point | 55-57 °C | Chemodex[3] |

| Storage | 2-8°C, Protect from light and moisture | Chemodex[3] |

Synthesis and Purification: A Two-Step Approach

The most reliable and common synthesis of (E)-1,3-diphenylprop-2-en-1-ol is a two-step process commencing from readily available starting materials. This methodology ensures high stereoselectivity for the trans (E) isomer and chemoselectivity in the reduction step.

-

Step 1: Claisen-Schmidt Condensation to form trans-Chalcone.

-

Step 2: Selective 1,2-Reduction of trans-Chalcone.

Caption: Two-step synthesis of (E)-1,3-Diphenylprop-2-en-1-ol.

Protocol 1: Synthesis of trans-Chalcone Precursor

Principle: The Claisen-Schmidt condensation is an aldol condensation between an aldehyde with no α-hydrogens (here, benzaldehyde) and a ketone (acetophenone) under basic conditions. Benzaldehyde cannot self-condense, making it an excellent substrate. The initial aldol adduct rapidly dehydrates under the reaction conditions to yield the highly conjugated, stable α,β-unsaturated ketone known as chalcone.

Methodology:

-

Prepare a solution of sodium hydroxide (1.0 g) in ethanol (22 mL).

-

In a separate 100 mL Erlenmeyer flask, combine benzaldehyde (1.25 mL) and acetophenone (0.9 mL).

-

Add the ethanolic NaOH solution to the aldehyde-ketone mixture.

-

Stopper the flask and stir vigorously at room temperature (25°C) for 24 hours. A solid precipitate of chalcone should form.

-

Isolate the crude solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to yield pure trans-chalcone as pale yellow crystals.

Protocol 2: Selective Reduction to (E)-1,3-Diphenylprop-2-en-1-ol

Principle: The selective reduction of the carbonyl group in an α,β-unsaturated ketone without affecting the carbon-carbon double bond is a critical transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose.[4][5] As a mild hydride donor, it preferentially attacks the electrophilic carbonyl carbon (a 1,2-addition) over the less polarized alkene (which would be a 1,4-conjugate addition). This chemoselectivity is key to obtaining the desired allylic alcohol.

Methodology:

-

Suspend the synthesized trans-chalcone (e.g., 0.20 g) in methanol (14 mL) in an Erlenmeyer flask.

-

Cool the suspension in an ice bath to 0-5°C. This is crucial to control the reaction rate and enhance selectivity.

-

Weigh sodium borohydride (NaBH₄) (e.g., 0.19 g) and add it portion-wise to the chilled chalcone suspension over 5-10 minutes while swirling.[6] Effervescence (H₂ gas) will be observed.

-

After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature, stirring for an additional 30 minutes or until the solid chalcone has completely dissolved, indicating reaction completion.

-

Quench the reaction by slowly adding ~10 mL of water.

-

Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (E)-1,3-diphenylprop-2-en-1-ol.

-